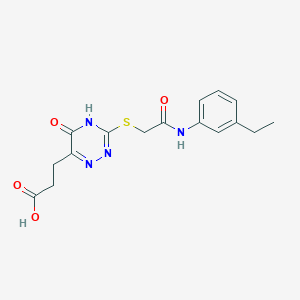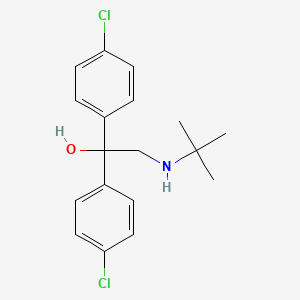
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol, also known as ABD compound, is a potent and selective antagonist of the human histamine H1 receptor. It has been extensively studied for its potential use in treating various allergic conditions, including allergic rhinitis and urticaria.
Mecanismo De Acción
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound acts as a selective antagonist of the human histamine H1 receptor. It competes with histamine for binding to the receptor, thereby blocking the effects of histamine. This results in a reduction in the symptoms of allergic conditions, such as itching, sneezing, and nasal congestion.
Biochemical and Physiological Effects:
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound has been shown to be safe and well-tolerated in clinical trials. It has a rapid onset of action and a long duration of action, making it an attractive option for the treatment of allergic conditions. 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound does not cross the blood-brain barrier, which reduces the risk of central nervous system side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound has several advantages for lab experiments. It is readily available and easy to synthesize. It has a well-defined mechanism of action, which makes it a useful tool for studying the histamine H1 receptor. However, 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound has some limitations for lab experiments. It is not selective for the human histamine H1 receptor and may interact with other receptors. It also has a relatively low affinity for the histamine H1 receptor, which may limit its usefulness in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound. One area of research is the development of more selective and potent histamine H1 receptor antagonists. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound. This will help to optimize the dosing regimen and improve the effectiveness of the compound. Additionally, there is a need for further studies to determine the safety and efficacy of 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound in treating other allergic conditions, such as asthma and atopic dermatitis.
Métodos De Síntesis
The synthesis of 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound involves the reaction of 4-chlorobenzhydrol with tert-butylamine in the presence of a catalytic amount of trifluoroacetic acid. The reaction proceeds smoothly to give the desired product in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound has been extensively studied for its potential use in treating various allergic conditions. It has been shown to be effective in reducing the symptoms of allergic rhinitis and urticaria in clinical trials. 2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol compound has also been studied for its potential use in treating other allergic conditions, such as asthma and atopic dermatitis.
Propiedades
IUPAC Name |
2-(tert-butylamino)-1,1-bis(4-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c1-17(2,3)21-12-18(22,13-4-8-15(19)9-5-13)14-6-10-16(20)11-7-14/h4-11,21-22H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBGRPXIQXRPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-Chloro-4-oxochromeno[4,3-c]pyrazol-1-yl)acetic acid](/img/structure/B2457449.png)
![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2457450.png)
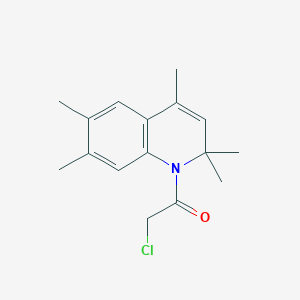

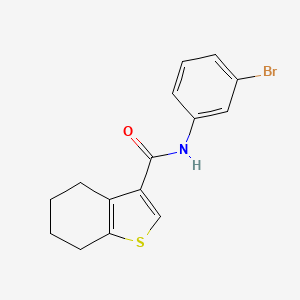
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2457459.png)
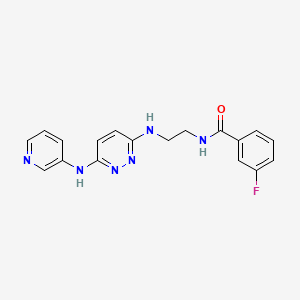
![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2457462.png)
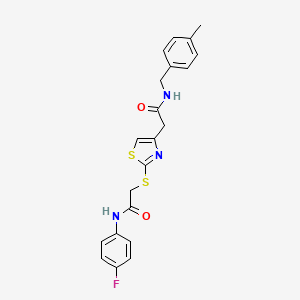
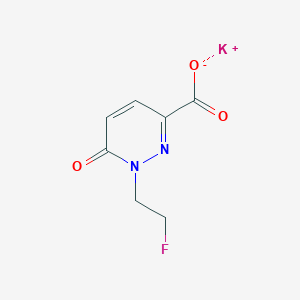

![N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2457469.png)
![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2457470.png)
